molecular formula C14H16N2O3 B2384689 N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide CAS No. 1286718-24-8

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B2384689
CAS No.: 1286718-24-8
M. Wt: 260.293
InChI Key: LZZRNIGXICGNJH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is an organic compound that belongs to the class of carboxamides These compounds are characterized by the presence of a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furan using reagents such as potassium permanganate or chromium trioxide.

    Amidation reaction: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is subsequently reacted with N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)amine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Furan-2,3-dione.

    Reduction: N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide include other carboxamides with different substituents on the furan or pyridine rings. These compounds might exhibit different chemical reactivity and biological activity based on the nature and position of the substituents. For example:

    N-(2-ethoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure but with the pyridine ring substituted at the 3-position instead of the 4-position.

These variations can lead to differences in solubility, stability, and interaction with biological targets, highlighting the uniqueness of each compound.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-10-8-16(11-12-4-6-15-7-5-12)14(17)13-3-2-9-19-13/h2-7,9H,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZRNIGXICGNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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